molecular formula C21H17N3O3 B11575161 N-[2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

N-[2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B11575161
M. Wt: 359.4 g/mol
InChI Key: WRRVPECGCFOMPX-UHFFFAOYSA-N
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Description

N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring The compound also features a benzamide moiety, which is an amide derivative of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE typically involves a multi-step process. One common synthetic route starts with the condensation of 2-aminobenzamide with 2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the quinazolinone core. The final step involves the acylation of the quinazolinone derivative with benzoyl chloride to obtain the target compound.

Industrial Production Methods

In an industrial setting, the production of N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl derivative.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE can be compared with other quinazolinone derivatives and benzamide compounds. Similar compounds include:

    4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core but differ in the substitution pattern and functional groups.

    N-(2-Hydroxyphenyl)benzamide: This compound has a similar benzamide moiety but lacks the quinazolinone core.

    Benzoxazines: These compounds contain a benzene ring fused to an oxazine ring and exhibit different chemical properties and applications.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(2-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C21H17N3O3/c25-18-13-7-5-11-16(18)19-22-17-12-6-4-10-15(17)21(27)24(19)23-20(26)14-8-2-1-3-9-14/h1-13,19,22,25H,(H,23,26)

InChI Key

WRRVPECGCFOMPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O

Origin of Product

United States

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